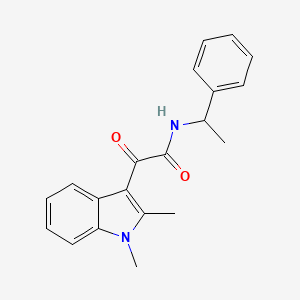
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
描述
2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a synthetic acetamide derivative featuring a 1,2-dimethylindole core linked to a phenylethylamine moiety via a ketone bridge. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the phenylethyl group may influence target binding through hydrophobic or π-π interactions.
属性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(15-9-5-4-6-10-15)21-20(24)19(23)18-14(2)22(3)17-12-8-7-11-16(17)18/h4-13H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXLLPZXMMOGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Used in the development of new drugs and materials.
作用机制
The mechanism by which 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Key Observations:
- Substituent Impact : The 5-nitro group in the analog from significantly enhances enzyme inhibitory and anticancer activity compared to the dimethylindole variant, likely due to electron-withdrawing effects improving target interaction .
- Stereochemistry : The (R)-configuration in the phenylethyl group of the nitro analog () may optimize steric compatibility with enzyme active sites, a factor unexplored in the target compound .
- Functional Groups : The absence of a nitro or oxadiazole moiety in the target compound suggests divergent biological pathways compared to active analogs .
Physicochemical Properties
Implications:
- The target compound’s higher lipophilicity (XLogP3 ~3.8) compared to ’s analog may enhance membrane permeability but reduce aqueous solubility.
- The nitro analog’s increased polar surface area () correlates with its reported bioactivity, suggesting that balanced hydrophobicity is critical for target engagement .
生物活性
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a derivative of indole, a structure known for its diverse biological activities. This article reviews its biological activity, particularly its antitumor properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes an indole moiety, which is often associated with various pharmacological effects, including antitumor activity.
Antitumor Activity
Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamide exhibit significant antitumor activity against several types of solid tumors, particularly colon and lung cancers.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Tumor Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro, leading to reduced tumor growth.
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, resulting in programmed cell death.
Case Studies
- Colon Cancer : A study highlighted the efficacy of 2-(1H-indol-3-yl)-2-oxo-acetamides in reducing tumor size in animal models of colon cancer. The treatment led to a significant decrease in tumor mass and improved survival rates compared to control groups .
- Lung Cancer : Similar results were observed in models of lung cancer, where the compound demonstrated potent cytotoxic effects against lung carcinoma cells .
Research Findings
Recent studies have reported various findings regarding the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


